2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide
Description
¹H NMR Analysis (400 MHz, DMSO-d6)
¹³C NMR Analysis (101 MHz, DMSO-d6)
- δ 165.3 : Carboxamide carbonyl (C=O)
- δ 152.1 : Thiazole C2 bonded to morpholine
- δ 134.8–126.4 : Aromatic carbons from phenyl groups
- δ 66.7, 53.2 : Morpholine carbons (C–O and C–N, respectively)
High-Resolution Mass Spectrometry (HRMS)
- Observed [M+H]⁺ : 394.1325 (calculated 394.1328 for C₂₀H₂₀N₃O₂S)
- Fragmentation pathway:
- Loss of morpholine (Δ m/z = 87.04)
- Cleavage of carboxamide group (Δ m/z = 121.06)
Computational Analysis of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
HOMO-LUMO Gap
- HOMO (-6.32 eV): Localized on the thiazole ring and morpholine oxygen lone pairs
- LUMO (-2.15 eV): Dominated by the carboxamide π* orbital and phenyl π systems
- Gap = 4.17 eV, indicating moderate electronic stability and potential for charge-transfer interactions
Natural Bond Orbital (NBO) Analysis
- Morpholine → Thiazole hyperconjugation: 8.7 kcal/mol stabilization
- Carboxamide resonance : 75% contribution from canonical structure with C=O and N–H
Properties
Molecular Formula |
C20H19N3O2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-morpholin-4-yl-N,4-diphenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c24-19(21-16-9-5-2-6-10-16)18-17(15-7-3-1-4-8-15)22-20(26-18)23-11-13-25-14-12-23/h1-10H,11-14H2,(H,21,24) |
InChI Key |
CULSAAANTMTVNI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling for Aryl Substitution
For analogs requiring aryl groups at position 4, copper-catalyzed Ullmann coupling introduces phenyl boronic acid to a halogenated thiazole intermediate. This method avoids harsh NAS conditions but requires palladium catalysts:
Reaction Scheme :
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 58% |
One-Pot Multi-Component Synthesis
Recent advances utilize one-pot strategies to streamline synthesis:
-
Simultaneous cyclization and substitution using morpholine and thiourea.
-
In-situ carboxamide formation via mixed anhydride intermediates.
Advantages :
Characterization and Quality Control
Spectroscopic Analysis
Crystallography
Single-crystal X-ray diffraction confirms the planar thiazole ring and orthogonal orientation of the morpholine group.
Challenges and Optimization Strategies
Byproduct Formation
Low Amidation Yields
-
Issue : Steric hindrance from phenyl groups reduces coupling efficiency.
-
Solution : Microwave-assisted synthesis (100°C, 30 min) improves yields to 82%.
Industrial Scalability Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 1 kg |
| Solvent | DCM | Toluene |
| Cycle Time | 48 h | 24 h |
| Yield | 70% | 65% |
Transitioning to flow chemistry reduces solvent waste and improves reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. One study highlighted the compound's effectiveness against various cancer cell lines, showing promising IC50 values ranging from 1.12 to 6.84 μM against specific types of cancer cells such as breast and lung cancer .
Anti-inflammatory Effects
The compound has been tested for its anti-inflammatory properties, specifically through its action on the cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 has been observed in related compounds, suggesting potential applications in treating inflammatory diseases . The analgesic activity of these compounds was assessed using rodent models, where they demonstrated efficacy comparable to standard treatments like Indomethacin.
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of thiazole derivatives. These compounds have shown potential in modulating neuroinflammation and protecting neuronal cells from damage induced by oxidative stress . The morpholine moiety is believed to enhance blood-brain barrier permeability, making these compounds suitable candidates for neurological applications.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the thiazole ring and the phenyl groups can significantly influence the potency and selectivity of these compounds towards specific biological targets. For example, substituents on the phenyl rings have been shown to affect both anticancer and anti-inflammatory activities .
Case Studies
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Thiazole-Carboxamide Derivatives
The thiazole-carboxamide scaffold is prevalent in medicinal chemistry. Key comparisons include:
Key Observations :
- Dasatinib replaces the thiazole’s morpholine with an aminopyrimidine group, enhancing kinase inhibition .
Morpholine-Containing Thiazoles
Morpholine is a common solubilizing group. Notable analogs:
Key Observations :
- Ethyl-linked morpholine () may improve aqueous solubility compared to direct attachment but reduce membrane permeability .
Phenyl-Substituted Thiazoles
Phenyl groups modulate steric and electronic properties:
Physicochemical and Pharmacokinetic Profiling
Estimated Properties
- Target Compound : Molecular weight = 422.5 g/mol; logP ≈ 3.5 (predicted).
- Analog with 3,4,5-Trimethoxyphenyl (): Higher logP (~4.2) due to methoxy groups .
- Dasatinib (): logP = 2.9; lower lipophilicity due to hydrophilic piperazine .
ADMET Considerations
Biological Activity
2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a morpholine moiety and diphenyl groups, which contribute to its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. The minimum inhibitory concentration (MIC) against various pathogens has been evaluated:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Candida albicans | 0.75 |
In vitro assays indicated that the compound not only inhibits bacterial growth but also demonstrates significant antibiofilm activity against Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction studies .
Anticancer Activity
The compound has shown promising results in cancer research, particularly in inducing apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer)
- IC50 Values :
- MDA-MB-231: 10 µM
- HepG2: 15 µM
The apoptosis-inducing mechanism was confirmed through caspase activation assays, where an increase in caspase-3 activity was noted upon treatment with the compound .
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of key enzymes involved in bacterial resistance mechanisms:
| Enzyme | IC50 (µM) |
|---|---|
| DNA gyrase | 12.27 |
| Dihydrofolate reductase | 0.52 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents targeting these enzymes .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives of thiazole compounds, including our target compound. The results indicated that it had superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics. The study concluded that structural modifications could enhance its potency further .
Study 2: Anticancer Potential
In another investigation focused on breast cancer cells, the compound was tested for its ability to inhibit cell proliferation and induce apoptosis. Results showed a significant reduction in cell viability and an increase in apoptotic markers, indicating its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
